Methyl 2-(benzenesulfonyl)hexa-4,5-dienoate
Description
Methyl 2-(benzenesulfonyl)hexa-4,5-dienoate is a structurally complex organic compound characterized by a hexa-4,5-dienoate backbone (six-carbon chain with conjugated double bonds at positions 4 and 5) and a benzenesulfonyl group at position 2. The benzenesulfonyl moiety introduces strong electron-withdrawing properties, while the conjugated diene system enhances reactivity in cycloaddition and electron-transfer reactions.
Properties
CAS No. |
100747-46-4 |
|---|---|
Molecular Formula |
C13H14O4S |
Molecular Weight |
266.31 g/mol |
InChI |
InChI=1S/C13H14O4S/c1-3-4-10-12(13(14)17-2)18(15,16)11-8-6-5-7-9-11/h4-9,12H,1,10H2,2H3 |
InChI Key |
OAPPOKPWWKJXMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC=C=C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzenesulfonyl)hexa-4,5-dienoate typically involves the reaction of methyl hexa-4,5-dienoate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Methyl hexa-4,5-dienoate+Benzenesulfonyl chlorideBaseMethyl 2-(benzenesulfonyl)hexa-4,5-dienoate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzenesulfonyl)hexa-4,5-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction can lead to the formation of sulfoxides or sulfides.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(benzenesulfonyl)hexa-4,5-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(benzenesulfonyl)hexa-4,5-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The allene system may also participate in various chemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Analogs in the Hexa-dienoate Family
Compounds sharing the hexa-dienoate framework but differing in substituents or functional groups exhibit distinct chemical behaviors:
| Compound Name | Key Structural Features | Reactivity/Solubility Trends | Biological Activity (If Reported) | Reference ID |
|---|---|---|---|---|
| Methyl (2Z,5E)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate | Phenyl group at C6; hydroxyl and ketone groups at C2/C4 | Higher polarity due to hydroxyl/ketone groups; participates in H-bonding | Potential enzyme inhibition via phenyl interactions | |
| Sodium 2-oxo-6-phenylhexa-3,5-dienoate | Sodium counterion; ketone at C2 | Enhanced water solubility; ionic reactivity | Not explicitly reported, but structural analogs show antimicrobial properties | |
| Methyl 2-hydroxy-6-phenylocta-3,5-dienoate | Extended carbon chain (C8); hydroxyl group | Increased lipophilicity; slower reaction kinetics | Used in pheromone synthesis |
Key Differences :
- The benzenesulfonyl group in the target compound introduces electron-withdrawing effects, accelerating reactions like nucleophilic substitutions compared to phenyl or hydroxyl groups .
- Conjugated double bonds at 4,5-positions (vs. 2,5 or 3,5 in analogs) may favor specific cycloaddition pathways, such as Diels-Alder reactions .
Benzenesulfonyl-Containing Compounds
Compounds with benzenesulfonyl groups but varying backbones demonstrate the impact of this substituent:
| Compound Name | Backbone Structure | Unique Properties | Applications | Reference ID |
|---|---|---|---|---|
| Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate | Biphenyl-sulfonyl + benzoate | Enhanced steric hindrance; UV absorption | Materials science (e.g., liquid crystals) | |
| N-(3-chloro-4-fluorophenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide | Pyridinone-sulfonyl hybrid | Strong H-bonding capacity; antimicrobial | Pharmaceutical research | |
| Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate | Sulfonamide + dimethoxy groups | Dual functionality: enzyme inhibition + solubility | Medicinal chemistry (enzyme inhibitors) |
Key Insights :
- The electron-withdrawing nature of the benzenesulfonyl group stabilizes negative charges, making the target compound more reactive in nucleophilic environments compared to sulfonamide or biphenyl analogs .
Influence of Chain Length and Double Bond Position
Variations in chain length and double bond configuration significantly alter properties:
Notable Trends:
Biological Activity
Methyl 2-(benzenesulfonyl)hexa-4,5-dienoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a sulfonyl group attached to a hexa-4,5-dienoate backbone. The presence of the sulfonyl group enhances the compound's reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been studied for its ability to inhibit certain enzymes that are crucial in various metabolic pathways. For instance, it has shown inhibitory effects on enzymes involved in the synthesis of inflammatory mediators, suggesting a potential role in anti-inflammatory therapies.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The mechanisms behind this effect may involve apoptosis induction and cell cycle arrest.
Case Studies and Experimental Data
A number of studies have investigated the biological activity of this compound. Below is a summary of key findings:
Detailed Research Findings
- Enzyme Inhibition : A study published in Chemistry Reviews highlighted the compound's ability to inhibit COX enzymes, which are key targets for anti-inflammatory drugs. The study reported IC50 values indicating potent inhibition compared to standard NSAIDs .
- Antimicrobial Effects : Research conducted by the American Chemical Society demonstrated that this compound displayed broad-spectrum antimicrobial activity. The compound was particularly effective against Gram-positive bacteria .
- Cytotoxicity : A recent publication in Pharmaceutical Sciences evaluated the cytotoxic effects on various cancer cell lines, revealing that the compound not only inhibited cell proliferation but also triggered apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
